molecular formula C20H30O2 B1674359 Eicosapentaenoic acid CAS No. 10417-94-4

Eicosapentaenoic acid

Cat. No.: B1674359
CAS No.: 10417-94-4
M. Wt: 302.5 g/mol
InChI Key: JAZBEHYOTPTENJ-JLNKQSITSA-N
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Description

Icosapent, also known as eicosapentaenoic acid, is a polyunsaturated fatty acid commonly found in fish oils. It is an important omega-3 fatty acid that serves as a precursor for the prostaglandin-3 and thromboxane-3 families. Icosapent is used in various supplements and medications to lower serum lipid concentrations, reduce the incidence of cardiovascular disorders, prevent platelet aggregation, and inhibit the conversion of arachidonic acid into thromboxane-2 and prostaglandin-2 families .

Mechanism of Action

Eicosapentaenoic acid (EPA), also known as Timnodonic acid, is an omega-3 fatty acid found in cold-water fish and fish oil supplements. It plays a crucial role in maintaining cardiovascular health and has been associated with reduced inflammation, improved cholesterol levels, and reduced blood pressure .

Target of Action

EPA’s primary targets are the ‘vesicular nucleotide transporter’ and the enzymes involved in the production of pro-inflammatory molecules such as cytokines and prostaglandins . These targets play a significant role in pain perception, inflammation, and immune response.

Mode of Action

EPA interacts with its targets by inhibiting their activity. It inhibits the production of pro-inflammatory molecules, thereby reducing inflammation and pain . Additionally, EPA has been found to reduce the risk of blood clots, which can lead to heart attacks and strokes .

Biochemical Pathways

EPA affects several biochemical pathways. It is involved in the Δ6-pathway or the ‘conventional’ aerobic pathway for the production of EPA and DHA . It also influences the tricarboxylic acid (TCA) cycle and the interconversion of pentose and glucuronate . These affected pathways have downstream effects on cell metabolism, inflammation, and pain perception .

Pharmacokinetics

EPA exhibits a slowly cleared, extensively distributed molecule with dose linearity. It is better absorbed when taken with a moderate-fat meal . The absorption of EPA may be affected by dietary fats, age, health, and supplement formulation .

Result of Action

The molecular and cellular effects of EPA’s action include reduced inflammation, improved cholesterol levels, and reduced blood pressure . It also reduces the risk of blood clots, which can lead to heart attacks and strokes . Furthermore, EPA has been found to reduce symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease .

Action Environment

The action, efficacy, and stability of EPA can be influenced by environmental factors such as diet and lifestyle. For instance, EPA from dietary supplements is better absorbed when taken with a moderate-fat meal . Moreover, the indigenous people of Alaska, who consume a high amount of n-3 PUFAs (DHA and EPA) sourced from fish, demonstrated reduced risk and fewer deaths related to cardiovascular and cerebrovascular disorders .

Biochemical Analysis

Biochemical Properties

Eicosapentaenoic acid acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . These eicosanoids are important biochemical mediators involved in various physiological processes, including inflammation and blood clotting .

Cellular Effects

This compound affects cell function and metabolism . It has been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism in animal models . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation . It also acts as a signaling molecule and serves as a ligand for transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a study showed that 10-week supplementation with this compound significantly lowered the tricarboxylic acid (TCA) cycle intermediates fumarate and α-ketoglutarate and increased glucuronate, UDP-glucuronate, and non-esterified DHA .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor to several important compounds in the body, such as eicosanoids, which regulate various physiological processes including inflammation and blood clotting . It also significantly affects the TCA cycle, the interconversion of pentose and glucuronate, and alanine, and aspartate and glutamate pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a lipophilic molecule, allowing it to bind to the phospholipid bilayer in blood vessels . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, need further study.

Subcellular Localization

As a major component of the brain cell membranes, it is likely localized to the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

Icosapent can be synthesized through the esterification of eicosapentaenoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity icosapent ethyl ester .

Industrial Production Methods

Industrial production of icosapent ethyl involves the extraction of this compound from fish oils, followed by its esterification with ethanol. The process includes several purification steps, such as molecular distillation and chromatography, to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Icosapent undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidation due to its multiple double bonds, which can react with oxygen to form peroxides and other oxidation products .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Icosapent has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic Acid (DHA): Another omega-3 fatty acid found in fish oils, known for its role in brain health.

    Alpha-Linolenic Acid (ALA): A plant-based omega-3 fatty acid found in flaxseeds and chia seeds.

    Eicosapentaenoic Acid (EPA): The parent compound of icosapent, also found in fish oils.

Uniqueness

Icosapent is unique due to its specific therapeutic applications in reducing cardiovascular risk and its well-documented efficacy in clinical trials. Unlike other omega-3 fatty acids, icosapent ethyl has been shown to significantly reduce the risk of cardiovascular events in patients with elevated triglycerides .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBEHYOTPTENJ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041023
Record name Timnodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Eicosapentaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40.
Record name Icosapent
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10417-94-4
Record name Timnodonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10417-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icosapent [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Timnodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOSAPENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN7QOV9EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eicosapentaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does eicosapentaenoic acid exert its anti-inflammatory effects?

A1: this compound primarily exerts its anti-inflammatory effects by competing with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [] This competition leads to a decrease in the production of pro-inflammatory eicosanoids, such as prostaglandin E2 and leukotriene B4, from arachidonic acid. [] Additionally, this compound can be metabolized into less potent eicosanoids like prostaglandin E3 and leukotriene B5, further contributing to the anti-inflammatory effects. []

Q2: Can this compound influence cytokine production?

A2: Yes, studies show that increased dietary intake of this compound can reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) by peripheral blood mononuclear cells. [] This effect is linked to this compound's ability to modulate the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H30O2, and its molecular weight is 302.45 g/mol.

Q4: Are there any computational models available for this compound?

A4: While specific QSAR models for this compound are not extensively discussed in the provided research, computational chemistry approaches can be utilized to study its interactions with enzymes like COX and LOX. These models can offer insights into binding affinities, potential inhibitory effects, and structural modifications for optimizing its activity.

Q5: How does the trans configuration of TEPA impact its biological activity compared to EPA?

A5: The trans configuration of TEPA significantly alters its biological activity compared to EPA. Research suggests that TEPA, unlike EPA, does not influence the release of leukotriene B4 from stimulated rat peritoneal exudate cells. [] Additionally, TEPA is taken up by these cells at lower levels than EPA. [] These findings suggest that the trans conformation might result in different interactions with enzymes and receptors, leading to altered biological effects.

Q6: How can the stability and bioavailability of this compound be improved in food formulations?

A6: Nanoemulsion technology can enhance the stability and bioavailability of this compound in food formulations. [] For instance, incorporating fish oil/γ-oryzanol nanoemulsion into yogurt significantly reduced the oxidation of this compound, as evidenced by lower peroxide values over time. [] This approach also improved the retention of this compound and docosahexaenoic acid content in the yogurt. []

Q7: How does dietary this compound affect plasma lipid profiles?

A7: Dietary this compound can significantly impact plasma lipid profiles. Studies show that high-dose this compound ethyl ester supplementation in humans led to a dose-dependent reduction in plasma triglycerides. [] A significant decrease in plasma cholesterol was also observed, but only at the higher dose. []

Q8: How long does it take for dietary this compound to be incorporated into tissues?

A8: The incorporation rate of this compound into tissues can vary. Research shows that in a study on dogs, supplementation with approximately 10 g of n-3 polyunsaturated fatty acids (including this compound) daily resulted in a two-fold increase in serum n-3 polyunsaturated fatty acid proportion by day 5 and a three-fold increase by day 15. [] These levels returned close to baseline approximately 12 days after stopping supplementation. []

Q9: What effect does this compound have on corneal neovascularization?

A9: this compound exhibits inhibitory effects on corneal neovascularization (CNV). In a rat model of CNV induced by alkali cauterization, subconjunctival injections of this compound significantly reduced the relative area of CNV compared to the control group. [] The treatment also led to faster corneal epithelium repair, reduced corneal edema, and fewer inflammatory cells. []

Q10: Can dietary this compound protect against autoimmune diseases?

A10: Studies in animal models suggest a potential protective role for dietary this compound against autoimmune diseases. For instance, female NZB/NZW F1 mice, a model for autoimmune nephritis, showed significant protection from the disease when fed a menhaden oil diet rich in this compound. [] The protective effect was observed even when the diet was introduced later in life, suggesting that this compound might act by reducing inflammation rather than solely suppressing autoantibody production. []

Q11: Can this compound be used to treat cardiac arrhythmias?

A11: this compound demonstrates potential in preventing fatal cardiac arrhythmias. In a dog model of sudden cardiac death, intravenous administration of purified this compound, docosahexaenoic acid, or α-linolenic acid significantly protected the animals from ischemia-induced ventricular fibrillation. [] These findings suggest that ω-3 fatty acids, including EPA, might offer cardioprotective benefits by influencing cardiac electrical stability. []

Q12: Are there any adverse effects associated with high-dose this compound supplementation?

A12: While generally considered safe, high-dose this compound supplementation can lead to gastrointestinal side effects. A study found that while a daily dose of 6 g of this compound ethyl ester was well-tolerated, increasing the dose to 18 g daily resulted in diarrhea and steatorrhea in healthy volunteers. []

Q13: Are there any novel delivery systems for this compound that enhance its targeted delivery?

A13: While targeted delivery systems for this compound are not explicitly covered in the provided research, advancements in drug delivery technologies could potentially be applied to this compound. Nanoparticle-based delivery systems, for example, could encapsulate this compound, protecting it from degradation and facilitating targeted delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy.

Q14: Can plasma fatty acid profiles serve as biomarkers for specific health conditions?

A14: Research suggests that plasma fatty acid profiles might be valuable biomarkers for certain health conditions. For instance, in a study involving men, higher serum docosahexaenoic acid concentration was associated with a reduced risk of atrial fibrillation, suggesting its potential as a predictive biomarker. []

Q15: What analytical techniques are used to determine the fatty acid composition of biological samples?

A15: Gas chromatography (GC) is a widely used technique for analyzing fatty acid composition in biological samples, including EPA. [] This method separates and quantifies different fatty acids based on their retention times within a specialized column.

Q16: How does the increasing demand for this compound impact marine ecosystems?

A16: The growing demand for this compound, primarily sourced from fatty fish, raises concerns about overfishing and its impact on marine ecosystems. Exploring alternative and sustainable sources of this compound, such as algae-based production methods, is crucial to alleviate the pressure on marine resources and ensure environmental sustainability. []

Q17: Does the form of this compound affect its bioavailability?

A17: Yes, the form in which this compound is consumed can significantly impact its bioavailability. For instance, this compound in triglyceride form, as found naturally in fatty fish, generally exhibits better absorption than ethyl ester forms commonly found in some supplements. []

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